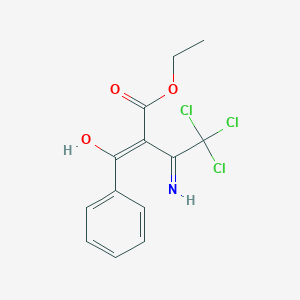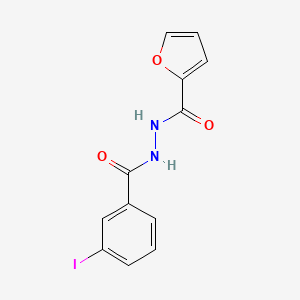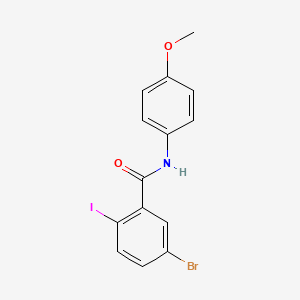![molecular formula C18H24N4O2 B5962743 N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide](/img/structure/B5962743.png)
N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide, commonly known as JNJ-10181457, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
JNJ-10181457 acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. The compound also modulates the activity of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
JNJ-10181457 has been shown to reduce pain and anxiety-like behavior in animal models. The compound also exhibits antidepressant-like effects and improves cognitive function in preclinical studies. JNJ-10181457 has been found to be well-tolerated and safe in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of JNJ-10181457 is its selectivity for TRPV1 and α7 nAChR, which reduces the risk of off-target effects. However, the compound has limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on JNJ-10181457 could focus on its potential therapeutic applications in human diseases, such as chronic pain, anxiety disorders, and depression. The compound could also be used as a tool for investigating the role of TRPV1 and α7 nAChR in disease pathogenesis. Further studies could also explore the optimization of the compound's pharmacokinetic properties and formulation for clinical use.
In conclusion, JNJ-10181457 is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its selectivity for TRPV1 and α7 nAChR, along with its well-tolerated and safe profile, make it an attractive candidate for further research and development.
Synthesis Methods
JNJ-10181457 can be synthesized using different methods, including a two-step reaction process and a one-pot reaction process. The two-step reaction process involves the condensation of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride, followed by the reduction of the resulting imide with sodium borohydride. The one-pot reaction process involves the reaction of 2,3-dimethylindole with piperidine-3,4-dicarboxylic acid anhydride and sodium borohydride in a single step.
Scientific Research Applications
JNJ-10181457 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of ion channels and receptors involved in pain and mood regulation.
properties
IUPAC Name |
3-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11-12(2)21-16-6-5-13(8-15(11)16)9-20-17(23)14-4-3-7-22(10-14)18(19)24/h5-6,8,14,21H,3-4,7,9-10H2,1-2H3,(H2,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKRGBBWGLYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3CCCN(C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B5962670.png)

![4-ethyl-5-methyl-N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5962682.png)

![N'-benzyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5962706.png)


![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5962730.png)
![N-[1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5962733.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-ethyl-3-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5962735.png)
![11-[(4-methoxy-1-naphthyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5962742.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide](/img/structure/B5962746.png)
![5-(2-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5962754.png)